molecular formula C10H7Cl2NO3 B12159579 2-Butenoic acid, 4-[(2,6-dichlorophenyl)amino]-4-oxo-, (2Z)- CAS No. 208663-09-6

2-Butenoic acid, 4-[(2,6-dichlorophenyl)amino]-4-oxo-, (2Z)-

Cat. No.: B12159579
CAS No.: 208663-09-6
M. Wt: 260.07 g/mol
InChI Key: ZBWTXYMREBJGLL-PLNGDYQASA-N
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Description

2-Butenoic acid, 4-[(2,6-dichlorophenyl)amino]-4-oxo-, (2Z)- is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a 2-butenoic acid backbone with a 4-[(2,6-dichlorophenyl)amino]-4-oxo- substitution, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenoic acid, 4-[(2,6-dichlorophenyl)amino]-4-oxo-, (2Z)- typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-butenoic acid and 2,6-dichloroaniline.

    Condensation Reaction: The 2,6-dichloroaniline is reacted with 2-butenoic acid under acidic or basic conditions to form the desired product. This reaction often requires a catalyst, such as a Lewis acid (e.g., aluminum chloride) or a base (e.g., sodium hydroxide).

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 2-Butenoic acid, 4-[(2,6-dichlorophenyl)amino]-4-oxo-, (2Z)- is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to meet the stringent quality standards required for commercial applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Lewis acids (e.g., aluminum chloride), bases (e.g., sodium hydroxide).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Butenoic acid, 4-[(2,6-dichlorophenyl)amino]-4-oxo-, (2Z)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical assays.

    Medicine: Explored for its anti-inflammatory and analgesic properties, making it a candidate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Butenoic acid, 4-[(2,6-dichlorophenyl)amino]-4-oxo-, (2Z)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Butenoic acid, 4-[(2,6-dimethylphenyl)amino]-4-oxo-: Similar structure but with methyl groups instead of chlorine atoms.

    2-Butenoic acid, 4-[(2,6-difluorophenyl)amino]-4-oxo-: Fluorine atoms replace chlorine atoms, affecting the compound’s reactivity and biological activity.

Uniqueness

2-Butenoic acid, 4-[(2,6-dichlorophenyl)amino]-4-oxo-, (2Z)- is unique due to the presence of chlorine atoms, which enhance its electron-withdrawing properties and influence its reactivity and interaction with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.

Properties

CAS No.

208663-09-6

Molecular Formula

C10H7Cl2NO3

Molecular Weight

260.07 g/mol

IUPAC Name

(Z)-4-(2,6-dichloroanilino)-4-oxobut-2-enoic acid

InChI

InChI=1S/C10H7Cl2NO3/c11-6-2-1-3-7(12)10(6)13-8(14)4-5-9(15)16/h1-5H,(H,13,14)(H,15,16)/b5-4-

InChI Key

ZBWTXYMREBJGLL-PLNGDYQASA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)NC(=O)/C=C\C(=O)O)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC(=O)C=CC(=O)O)Cl

Origin of Product

United States

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